molecular formula C19H21FN2O7S B2980737 4-fluoro-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzenesulfonamide CAS No. 954684-82-3

4-fluoro-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzenesulfonamide

Cat. No. B2980737
M. Wt: 440.44
InChI Key: MWGOOQSRAWLMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-fluoro-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzenesulfonamide” is a chemical compound that contains a trimethoxyphenyl (TMP) functional group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Scientific Research Applications

Selective Cyclooxygenase-2 Inhibitors

A study on related sulfonamide derivatives demonstrated their potential as selective cyclooxygenase-2 (COX-2) inhibitors. Introduction of a fluorine atom in such compounds preserved COX-2 potency and notably increased COX-1/COX-2 selectivity. This research led to the identification of a potent and highly selective COX-2 inhibitor, JTE-522, which is under clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain treatment (Hiromasa Hashimoto et al., 2002).

Antimicrobial Activity

Derivatives containing a fluorine atom in the benzoyl group have been synthesized and shown to exhibit significant antimicrobial activity against a variety of bacterial and fungal strains. The presence of fluorine was essential for enhancing antimicrobial activity, indicating the compound's potential in developing new antimicrobial agents (N. Desai et al., 2013).

Oxazolidinone Antibacterial Agents

Oxazolidinones, a new class of antimicrobial agents, show promise in inhibiting bacterial protein synthesis. Novel oxazolidinone analogs demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens, highlighting their potential in treating infections resistant to common antibiotics (G. Zurenko et al., 1996).

properties

IUPAC Name

4-fluoro-N-[[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O7S/c1-26-16-8-13(9-17(27-2)18(16)28-3)22-11-14(29-19(22)23)10-21-30(24,25)15-6-4-12(20)5-7-15/h4-9,14,21H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGOOQSRAWLMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CC(OC2=O)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzenesulfonamide

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